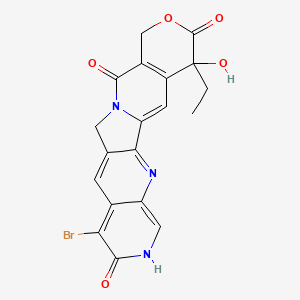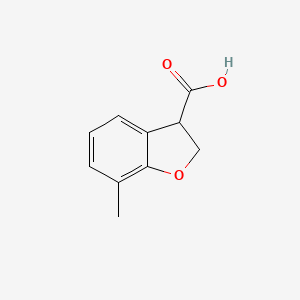
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato es un derivado de la fenilalanina. Este compuesto es conocido por su estructura única, que incluye un grupo amino, un grupo clorofenilo y una parte de ácido propanoico. Se utiliza principalmente en la investigación científica y tiene diversas aplicaciones en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 2-clorobenzaldehído.
Formación de intermedio: El grupo aldehído se convierte en un grupo nitrilo mediante una reacción con clorhidrato de hidroxilamina.
Reducción: El grupo nitrilo se reduce luego a un grupo amino utilizando gas hidrógeno en presencia de un catalizador de paladio.
Formación del producto final: La amina resultante se hace reaccionar luego con ácido cloroacético para formar ácido 3-amino-2-(2-clorofenil)propanoico, que posteriormente se convierte en su sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
En entornos industriales, la producción de ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y las reacciones se llevan a cabo en reactores industriales.
Purificación: El producto se purifica utilizando técnicas como la cristalización o la cromatografía para garantizar una alta pureza.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar un grupo nitro.
Reducción: El grupo clorofenilo se puede reducir a un grupo fenilo.
Sustitución: El átomo de cloro se puede sustituir con otros grupos funcionales como grupos hidroxilo o alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como hidróxido de sodio o haluros de alquilo.
Principales productos formados
Oxidación: Formación de ácido 3-nitro-2-(2-clorofenil)propanoico.
Reducción: Formación de ácido 3-amino-2-fenilpropanoico.
Sustitución: Formación de ácido 3-amino-2-(2-hidroxifenil)propanoico o ácido 3-amino-2-(2-alquilfenil)propanoico.
Aplicaciones Científicas De Investigación
El ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se utiliza en estudios relacionados con el metabolismo de los aminoácidos y la síntesis de proteínas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos químicos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: Interactúa con enzimas involucradas en el metabolismo de los aminoácidos.
Vías: Influye en las vías relacionadas con la síntesis y degradación de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-3-(2-clorofenil)propanoico: Un compuesto estrechamente relacionado con estructura y propiedades similares.
Ácido 3-amino-3-(2-clorofenil)propanoico: Otro compuesto similar con ligeras variaciones en la posición de los grupos funcionales.
Clorhidrato de ácido (S)-2-amino-3-(3-clorofenil)propanoico: Un estereoisómero con diferente disposición espacial de los átomos.
Unicidad
El ácido 3-amino-2-(2-clorofenil)propanoico clorhidrato es único debido a su disposición específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas. Su capacidad para someterse a diversas reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
3-amino-2-(2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-6(8)7(5-11)9(12)13;/h1-4,7H,5,11H2,(H,12,13);1H |
Clave InChI |
ACSRTQYZFOFRQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)C(=O)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


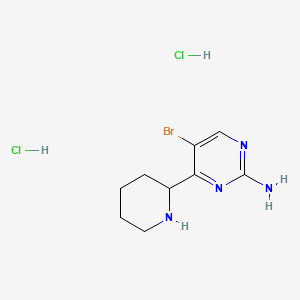
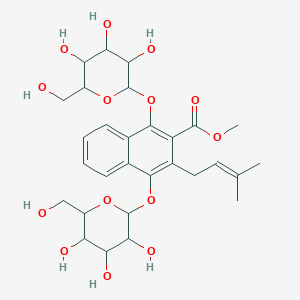
![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)

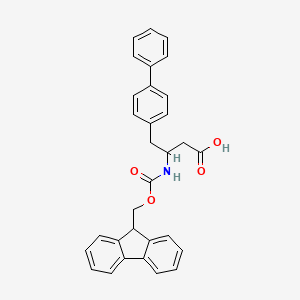

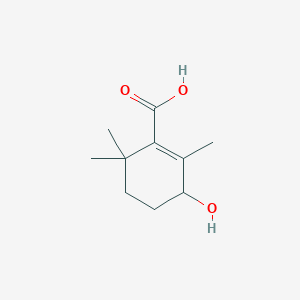
![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
